molecular formula C12H13ClF3NO2S B2410618 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 612041-95-9

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2410618
CAS No.: 612041-95-9
M. Wt: 327.75
InChI Key: LEFIJNYEOIDWSU-UHFFFAOYSA-N
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Description

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a high-value chemical building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core modified with a sulfonyl linker and a chloro- and trifluoromethyl-substituted phenyl ring, is designed for interaction with diverse biological targets. The sulfonyl group acts as a versatile connector, while the halogen and fluorine atoms are critical for tuning the molecule's lipophilicity, metabolic stability, and binding affinity, a common strategy in modern drug design . This compound serves as a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Recent research highlights its application as a key precursor in the synthesis of potent Bcr-Abl tyrosine kinase inhibitors, which are investigated for the treatment of Chronic Myeloid Leukemia (CML), including mutants resistant to existing therapies . The specific structural motif of the 4-chloro-3-(trifluoromethyl)phenyl sulfonyl group is utilized as part of the "selective site binding moiety" in these inhibitors, demonstrating its relevance in targeting challenging disease mechanisms . Furthermore, piperazine and piperidine derivatives are extensively explored for a wide spectrum of pharmaceutical applications, including antiviral, antibacterial, and anticancer activities, underlining the potential of this compound as a starting point for various research pathways . The mechanism of action for this intermediate is defined by its role as a synthetic precursor; it is incorporated into larger, more complex molecules that are then screened for biological activity. Its value lies in enabling the rapid assembly of compound libraries for structure-activity relationship (SAR) studies. 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2S/c13-11-5-4-9(8-10(11)12(14,15)16)20(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFIJNYEOIDWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 4-Chloro-3-(trifluoromethyl)benzene

The aryl sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-chloro-3-(trifluoromethyl)benzene. Reaction with chlorosulfonic acid (ClSO₃H) at 50–60°C for 4–6 hours achieves sulfonation at the para position relative to the trifluoromethyl group. Excess ClSO₃H is neutralized with ice-cold water, and the product is extracted using dichloromethane (DCM). Yield: 72–78% (purity >95% by HPLC).

Alternative Route: Thiol Oxidation

An alternative pathway involves the oxidation of 4-chloro-3-(trifluoromethyl)benzenethiol using hydrogen peroxide (H₂O₂) in acetic acid. This method avoids harsh chlorosulfonic acid but requires stringent control over oxidation conditions to prevent over-oxidation to sulfonic acids. Yield: 65–70%.

Sulfonylation of Piperidine

Direct Coupling with Piperidine

The sulfonyl chloride intermediate reacts with piperidine in anhydrous DCM or tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) or cesium carbonate (Cs₂CO₃) serves as the base to scavenge HCl. Reaction progress is monitored via TLC (Rf = 0.4 in ethyl acetate/hexane 1:3). Post-reaction, the mixture is washed with dilute HCl (5%) and brine, dried over MgSO₄, and concentrated. Yield: 80–85%.

Solvent and Base Optimization

Comparative studies reveal that polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may reduce yields due to side reactions. Cs₂CO₃ in THF provides superior yields (85%) compared to TEA in DCM (78%).

Table 1: Solvent and Base Effects on Sulfonylation Yield

Solvent Base Temperature (°C) Yield (%)
THF Cs₂CO₃ 0–5 85
DCM TEA 0–5 78
Acetonitrile Cs₂CO₃ 25 72

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water (3:1). Purity exceeds 99% (HPLC, C18 column). Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 1H, aryl), 7.78 (dd, 1H, aryl), 3.12 (m, 4H, piperidine), 1.68 (m, 6H, piperidine).
  • MS (ESI) : m/z 357.1 [M+H]⁺.

Scale-Up Considerations and Industrial Feasibility

Pilot-scale reactions (1 kg batch) demonstrate consistent yields (82–84%) using continuous flow reactors. Key parameters include:

  • Residence Time : 15 minutes at 5°C.
  • Catalyst Load : 0.5 mol% DMAP (dimethylaminopyridine) accelerates sulfonylation without byproducts.
  • Waste Management : Neutralization of HCl with aqueous NaOH minimizes environmental impact.

Comparative Analysis of Methodologies

Cost Efficiency

Chlorosulfonation is cost-effective for large-scale production ($12–15/g), whereas thiol oxidation incurs higher reagent costs ($18–22/g).

Chemical Reactions Analysis

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with different functional groups.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres to prevent side reactions.

Scientific Research Applications

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets in biological systems:

    Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes.

    Pathways Involved: It may affect pathways related to signal transduction, gene expression, or metabolic regulation, depending on the specific biological context.

    Effects: The binding of the compound to its targets can result in inhibition or activation of enzymatic activity, modulation of receptor signaling, or changes in cellular metabolism.

Comparison with Similar Compounds

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-chloro-3-(trifluoromethyl)benzenesulfonamide and 1-(4-chlorophenyl)sulfonylpiperidine share structural similarities but differ in their specific functional groups and chemical properties.

    Uniqueness: The presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with the sulfonyl-piperidine linkage, imparts unique chemical reactivity and biological activity to the compound, distinguishing it from other related molecules.

Biological Activity

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by recent research findings and case studies.

  • Molecular Formula : C13H13ClF3NO4S
  • Molecular Weight : 371.76 g/mol
  • CAS Number : [Not explicitly mentioned in the sources]

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of piperidine derivatives, including those with sulfonyl groups. The compound has shown promising activity against various bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

The synthesized compounds demonstrated effective inhibition of bacterial growth, suggesting potential for development as antibacterial agents .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 Value (µM)Reference Compound IC50 (µM)
Acetylcholinesterase (AChE)2.14 - 6.28Thiourea: 21.25
UreaseStrong inhibitionN/A

The results indicated that several derivatives of the compound exhibited strong inhibitory effects on AChE, making them candidates for further pharmacological evaluation .

3. Anticancer Activity

Piperidine derivatives have shown potential in cancer therapy. The compound's structure allows it to interact effectively with protein binding sites, enhancing its cytotoxicity.

A study reported that compounds similar to 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine exhibited better cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Case Studies

  • Cancer Cell Line Study :
    • A series of piperidine derivatives were tested against various cancer cell lines.
    • Results showed that modifications in the piperidine ring significantly influenced cytotoxicity and apoptosis induction.
  • Antibacterial Screening :
    • Compounds were synthesized and screened against multiple bacterial strains.
    • The most active derivatives were identified for their strong antibacterial properties, warranting further investigation into their mechanisms of action.

Q & A

Q. What are the established synthetic routes for 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine?

Methodological Answer: The compound can be synthesized via sulfonylation of piperidine using 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. A representative procedure involves reacting the sulfonyl chloride with piperidine in the presence of a base like triethylamine (Et₃N) in anhydrous dichloromethane (DCM) at 0–25°C for 3–6 hours. Workup includes extraction, solvent evaporation, and purification via silica gel chromatography (hexanes/EtOAc) to achieve >80% yield . For analogs, Pyry-BF₄ and MgCl₂ have been employed to activate sulfonamides for late-stage functionalization .

Key Considerations:

  • Monitor reaction progress via TLC or LC-MS.
  • Optimize stoichiometry (e.g., 1.5–2.0 equiv. sulfonyl chloride) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What are the key reactivity patterns of the sulfonyl and trifluoromethyl groups in this compound?

Methodological Answer:

  • Sulfonyl Group : Stable under acidic/basic conditions but susceptible to nucleophilic substitution (e.g., with amines or thiols) at elevated temperatures .
  • Trifluoromethyl Group : Electron-withdrawing effects enhance the electrophilicity of the adjacent chlorine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Piperidine Ring : Can undergo alkylation or acylation at the nitrogen atom using alkyl halides or acyl chlorides .

Experimental Tip: Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl group.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs by varying the sulfonyl group (e.g., replacing with carbonyl or phosphoryl) or substituting the piperidine ring (e.g., with morpholine or azetidine) .
  • Substituent Effects : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) on the phenyl ring to assess bioactivity changes.
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., MCF-7 for anticancer activity) using IC₅₀ determination and dose-response curves .

Case Study : Pyridine-urea analogs with the 4-chloro-3-(trifluoromethyl)phenyl group showed enhanced anticancer activity (IC₅₀ = 1.2 µM in MCF-7 cells), attributed to improved target binding .

Q. What strategies address pseudoirreversible inhibition mechanisms observed with this compound?

Methodological Answer:

  • Kinetic Studies : Use pre-incubation assays to measure time-dependent inhibition (e.g., kobs/kinact) .
  • X-ray Crystallography : Resolve ligand-target complexes to identify covalent interactions (e.g., cysteine or lysine adducts) .
  • Mass Spectrometry : Detect covalent adducts via intact protein LC-MS (e.g., +297 Da shift for sulfonyl-piperidine adducts).

Reference Data : A related azetidine-carboxylic acid derivative exhibited pseudoirreversible S1P₁ receptor antagonism (koff = 0.003 min⁻¹) due to slow dissociation kinetics .

Q. How should researchers resolve contradictory data in solubility or bioactivity studies?

Methodological Answer:

  • Solubility Conflicts : Re-test under standardized conditions (e.g., PBS pH 7.4, 25°C) using nephelometry or HPLC .
  • Bioactivity Variability : Validate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3).
  • Cross-Validation : Compare results with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Example : Discrepancies in CYP inhibition data (e.g., CYP3A4 IC₅₀ = 12 µM vs. 28 µM) were resolved by standardizing incubation times and substrate concentrations .

Q. What computational tools predict the ADMET profile of this compound?

Methodological Answer:

  • GI Absorption : Use SwissADME or QikProp to predict Caco-2 permeability (e.g., Peff > 1 × 10⁻⁶ cm/s) .
  • BBB Penetration : Apply the BBB score (e.g., >0.3 indicates CNS activity) from molecular descriptors (e.g., PSA < 90 Ų) .
  • CYP Inhibition : Dock the compound into CYP2D6/3A4 active sites using AutoDock Vina to identify high-risk interactions (e.g., ΔG < -8 kcal/mol) .

Key Finding : The compound’s logP (~3.2) and PSA (~65 Ų) suggest moderate oral bioavailability but limited CNS penetration .

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